REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]1[CH:4]=[C:5](Br)[CH:6]=[CH:7][CH:8]=1.C([Li])CCC.CCCCCC.C([O:25][C:26](=O)[C:27]([F:30])([F:29])[F:28])C>C(OCC)C.C1CCCCC1.C(OCC)C>[F:28][C:27]([F:30])([F:29])[C:26]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([Si:2]([CH3:11])([CH3:10])[CH3:1])[CH:4]=1)=[O:25] |f:5.6|
|
Name
|
cyclohexane diethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1.C(C)OCC
|
Name
|
|
Quantity
|
7.62 g
|
Type
|
reactant
|
Smiles
|
C[Si](C=1C=C(C=CC1)Br)(C)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
22.2 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)F)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react 15 min at room temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to react 15 min at -78° C.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
rose to 0° C
|
Type
|
ADDITION
|
Details
|
3N HCl (35 ml) was added dropwise
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Chromatography (silica gel, cyclohexane/diethyl ether: 90/10) followed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C1=CC(=CC=C1)[Si](C)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.32 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |